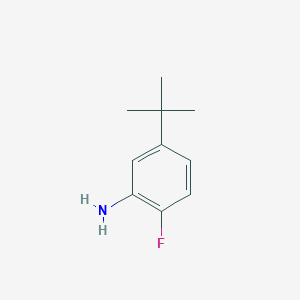

5-Tert-butyl-2-fluoroaniline

Description

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

5-tert-butyl-2-fluoroaniline |

InChI |

InChI=1S/C10H14FN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 |

InChI Key |

AFINZAYKWQJCFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Alkylation

The Friedel-Crafts alkylation is a cornerstone for introducing tert-butyl groups onto aromatic rings. In a method adapted from, 2-fluoroacetanilide is synthesized by acetylating 2-fluoroaniline to protect the amine. Nitration with fuming HNO₃ in H₂SO₄ yields 2-nitro-4-fluoroacetanilide, where the acetyl group directs nitration to the para position. Subsequent Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ introduces the tert-butyl group meta to the nitro group (position 5).

Key Data :

Deprotection and Reduction

Hydrolysis of the acetyl group with HCl/EtOH followed by catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to the amine. This step is critical for avoiding over-reduction or side reactions.

Reaction Conditions :

Halogenation and Cross-Coupling Strategies

Bromination and Suzuki-Miyaura Coupling

A halogenated intermediate, 5-bromo-2-fluoroaniline, is synthesized via diazotization of 2-fluoroaniline using NaNO₂/HBr, followed by Sandmeyer bromination. The bromine atom at position 5 is replaced via Suzuki-Miyaura coupling with tert-butylboronic acid.

Challenges :

Kumada-Tamao-Corriu Coupling

An alternative employs a Grignard reagent (tert-butylmagnesium chloride) with a palladium catalyst. This method avoids boronic acid limitations but requires anhydrous conditions.

Optimized Parameters :

Directed Ortho-Metalation (DoM)

tert-Butyl Group Introduction via Lithium Intermediates

Using a directing group (e.g., methoxy), 2-fluoroanisole undergoes lithiation at position 5 with LDA. Quenching with tert-butyl iodide installs the tert-butyl group. Subsequent demethylation (BBr₃) and nitration/reduction yield the target compound.

Advantages :

Reductive Amination Pathways

tert-Butyl Ketone Intermediate

4-Tert-butyl-2-fluorobenzaldehyde is reacted with ammonium acetate and NaBH₃CN in a reductive amination. While direct, this method struggles with imine formation efficiency in the presence of electron-withdrawing fluorine.

Performance Metrics :

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Friedel-Crafts | Alkylation/Nitro reduction | 78–82 | High | Moderate |

| Suzuki Coupling | Bromine/tert-butyl exchange | 60–65 | Moderate | High |

| Directed Metalation | Lithiation/alkylation | 50–55 | Low | High |

| Reductive Amination | Ketone to amine | 45–50 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-fluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-Tert-butyl-2-fluoroaniline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, which are the focus of ongoing research.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Aniline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | log P | pKa (NH₂) |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄FN | 167.23 | -NH₂, -F, -C(CH₃)₃ | ~3.5* | ~3.8* |

| 5-Tert-butyl-2-nitroaniline | C₁₀H₁₄N₂O₂ | 194.23 | -NH₂, -NO₂, -C(CH₃)₃ | ~2.1 | ~1.5 |

| 4-Amino-2-(trifluoromethyl)benzonitrile | C₈H₅F₃N₂ | 192.13 | -NH₂, -CF₃, -CN | ~2.8 | ~2.9 |

*Estimated based on substituent contributions.

Research Findings

- Spectroscopy : The tert-butyl group in this compound causes unique IR stretching modes (C-F at ~1,220 cm⁻¹) and ¹⁹F NMR shifts (−110 to −115 ppm) .

- Acidity: The amino group’s pKa is higher than nitro analogues due to weaker electron withdrawal by fluorine .

- Drug Design : Molecular docking studies suggest tert-butyl groups improve metabolic stability but reduce solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Tert-butyl-2-fluoroaniline, and what reaction conditions are critical for high yields?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, fluorination of a brominated precursor (e.g., 5-bromo-2-tert-butylaniline) using KF or CsF in polar aprotic solvents (DMF, DMSO) at 120–150°C is common. Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) may introduce the tert-butyl group post-fluorination. Key parameters include temperature control to avoid tert-butyl group decomposition and anhydrous conditions to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-nuclear NMR (1H, 13C, and 19F) to identify substituent positions and confirm regioselectivity. For example, 19F NMR (δ ~ -110 to -120 ppm) distinguishes fluorine’s electronic environment. Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). X-ray crystallography resolves steric effects from the tert-butyl group if crystal growth is feasible .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound is hydrophobic due to the tert-butyl group; use DMSO or THF for dissolution. For aqueous stability tests, employ surfactant-assisted emulsions (e.g., Tween-80). Store under inert gas (N2/Ar) at -20°C in amber vials to prevent photodegradation and oxidation. Monitor decomposition via TLC or LC-MS weekly .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence electrophilic substitution reactions in this compound?

- Methodological Answer : The tert-butyl group sterically blocks the para position, directing electrophiles (e.g., nitration, sulfonation) to the meta position relative to the fluorine. Computational modeling (DFT) predicts reaction sites, while kinetic studies (UV-Vis monitoring) quantify activation barriers. Contrast with non-bulky analogs (e.g., 2-fluoroaniline) to isolate steric effects .

Q. What strategies resolve contradictory spectral data (e.g., unexpected coupling in NMR) for this compound derivatives?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to differentiate through-space vs. through-bond interactions. For ambiguous peaks, isotopic labeling (e.g., deuterated solvents) or variable-temperature NMR clarifies dynamic effects. Cross-validate with independent synthetic routes or alternative characterization (IR, Raman) .

Q. How can researchers evaluate the bioactivity of this compound in drug discovery pipelines?

- Methodological Answer : Design in vitro assays targeting enzymes (e.g., kinases) or receptors where fluorine enhances binding affinity. Use SPR (surface plasmon resonance) for kinetic binding studies. Pair with computational docking (AutoDock Vina) to map interactions. Toxicity screening (MTT assay) and metabolic stability (microsomal incubation) prioritize lead compounds .

Q. What are the safety protocols for handling this compound in high-temperature reactions?

- Methodological Answer : Conduct reactions in sealed vessels with pressure relief valves. Use explosion-proof equipment and fume hoods with HEPA filters. Post-reaction, quench residual reagents with ice-cold aqueous NH4Cl. Waste disposal must follow EPA guidelines for aromatic amines, using neutralization (1M HCl) and adsorption onto activated carbon .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.